molecular formula C29H35F3N2O3 B1193602 シポニモッド CAS No. 1230487-00-9

シポニモッド

カタログ番号: B1193602
CAS番号: 1230487-00-9
分子量: 516.6 g/mol
InChIキー: KIHYPELVXPAIDH-HNSNBQBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod has been specifically approved for patients with active forms of SPMS, characterized by clinical relapses or new MRI lesions. In pivotal Phase 3 trials, such as the EXPAND study, siponimod demonstrated a significant reduction in disability progression compared to placebo. Key findings include:

  • Disability Progression : A hazard ratio of 0.79 indicated a 21% reduction in the risk of confirmed disability progression at three months .
  • MRI Outcomes : Siponimod reduced the number of new or enlarging lesions on MRI scans, highlighting its effectiveness in managing inflammatory activity in MS .

Impact on Cognitive Functioning

Secondary analyses from clinical trials suggest that siponimod may also benefit cognitive functioning in patients with SPMS. Improvements were noted in various cognitive assessments, indicating a potential dual benefit in both physical and cognitive domains .

Comparative Effectiveness

Comparative studies have evaluated siponimod against other disease-modifying therapies (DMTs) for MS. The Institute for Clinical and Economic Review (ICER) reported that siponimod provided a superior net health benefit compared to best supportive care for patients with active SPMS but lacked sufficient evidence for non-active SPMS .

Table: Comparative Effectiveness of Siponimod

Treatment Comparator Population ICER Evidence Rating
SiponimodBest supportive careActive SPMSB+
SiponimodBest supportive careNon-active SPMSI

Safety Profile

The safety profile of siponimod has been closely monitored through clinical trials. Common adverse effects include lymphopenia and bradycardia; however, these risks appear lower than those associated with earlier S1P modulators like fingolimod . The overall tolerability suggests that siponimod may be a favorable option for long-term management of SPMS.

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of siponimod:

  • A case study highlighted significant disease exacerbation following withdrawal from siponimod, emphasizing its role in maintaining disease stability .
  • Research has shown that siponimod treatment correlates with improved clinical signs in experimental models of autoimmune encephalomyelitis, further supporting its therapeutic potential beyond MS .

作用機序

Target of Action

Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator . It binds with high affinity to both S1P receptors 1 and 5 . These receptors are found on lymphocytes and other cell types .

Mode of Action

Siponimod works by blocking the ability of lymphocytes to release from the lymph nodes, thereby decreasing the number of lymphocytes found in the peripheral blood . This results in a decrease in the inflammation that is involved in multiple sclerosis . Additionally, siponimod has direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .

Biochemical Pathways

Siponimod modulates the sphingosine-1-phosphate receptor forms, which play a pivotal role in pathways regulating lymphocyte egress from lymph nodes . S1P receptors 1 (on astrocytes) and 5 (on oligodendrocytes) also play a key role in myelination and CNS repair .

Pharmacokinetics

The pharmacokinetics of siponimod is linear after single-dose administration in the dose range 0.1 to 75 mg, with the peak plasma concentration (Cmax) being achieved within 3–6 hours post-dose . A population pharmacokinetic analysis revealed that the typical population parameter estimates of clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant (ka) were 3.17 L/h, 112.70 L, and 0.38 h−1, respectively .

Result of Action

The action of siponimod leads to a dose-dependent decrease of the peripheral blood lymphocyte count within 6 hours of the first dose . This results in a decrease in the inflammation that is associated with multiple sclerosis . Studies have demonstrated that siponimod has a dual mechanism of action by inhibiting lymphocyte migration from the periphery to the CNS and subsequent inflammation, and by having direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .

Action Environment

The action of siponimod can be influenced by various environmental factors. For instance, the presence of a potent CYP3A4 inhibitor, itraconazole, led to a minor albeit significant reduction in plasma exposure of siponimod and its metabolites . Furthermore, the CYP2C9 genotype of the individual can also influence the pharmacokinetics of siponimod .

生物活性

Siponimod (trade name: Mayzent) is an oral sphingosine-1-phosphate receptor (S1PR) modulator primarily indicated for the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by a dual mechanism of action that encompasses both immunomodulatory and neuroprotective effects. This article reviews the biological activity of siponimod, focusing on its mechanisms, clinical efficacy, and safety profile, supported by data tables and case studies.

Siponimod selectively targets S1P receptors, particularly S1P1 and S1P5, which are crucial in regulating lymphocyte trafficking and neuroprotection. The following mechanisms contribute to its biological activity:

  • Lymphocyte Trafficking Inhibition : By binding to S1P1, siponimod promotes the internalization and degradation of this receptor on lymphocytes, preventing their egress from lymphoid tissues into the bloodstream. This action reduces the infiltration of potentially autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating inflammatory processes associated with multiple sclerosis (MS) .
  • Neuroprotection : Siponimod exerts neuroprotective effects through several pathways:
    • Inhibition of astrogliosis.
    • Promotion of oligodendrocyte precursor cell (OPC) maturation and survival.
    • Enhancement of remyelination processes .

These actions are thought to contribute to its ability to reduce brain lesion formation and preserve neurological function over time.

Clinical Efficacy

The clinical efficacy of siponimod has been established through various studies, notably the Phase III EXPAND trial. This trial demonstrated significant benefits in delaying disability progression in patients with SPMS compared to placebo.

Key Findings from Clinical Trials

  • EXPAND Trial Results :
    • Participants : 1651 patients with SPMS.
    • Duration : Followed for up to 3 years.
    • Outcomes :
      • Primary Endpoint : Reduced risk of confirmed disability progression at 3 and 6 months.
      • Secondary Endpoints : Decrease in new MRI lesions and brain volume loss .
Outcome MeasureSiponimod GroupPlacebo GroupHazard Ratio (95% CI)
Disability Progression at 3 months26%39%0.55 (0.33-0.91)
Disability Progression at 6 months27%40%0.82 (0.42-1.63)
New MRI LesionsSignificantly lower incidenceHigher incidenceN/A

Safety Profile

The safety profile of siponimod is critical for its clinical use. Common adverse events include:

  • Lymphopenia : A reduction in lymphocyte counts, which is generally manageable.
  • Bradycardia : First-dose bradycardia has been observed but is less frequent compared to non-selective S1P modulators.
  • Infections : A similar risk profile for infections compared to placebo has been noted .

Case Studies

Several case studies provide insights into the real-world effectiveness and safety of siponimod:

  • Case Study on Disease Exacerbation : A patient experienced substantial disease exacerbation after discontinuing siponimod, highlighting the importance of adherence to treatment in managing MS .
  • Indirect Treatment Comparisons (ITCs) : A study assessed the feasibility of conducting ITCs between siponimod and other MS treatments like interferon beta-1b. Results suggested that siponimod was more effective in delaying disability progression compared to interferon beta-1b .

特性

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153847
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1230487-00-9, 1230487-85-0
Record name Siponimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siponimod [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siponimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siponimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

111-112
Record name Siponimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a suspension of MnO2 (10 eq) in dioxane is added 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone O-(4-cyclohexyl-3-trifluoromethyl-benzyl)-oxime (1 eq). The resulting mixture is refluxed for 10 minutes. After filtration and concentration, the residue is dissolved in MeOH and treated with azetidine-3-carboxylic acid (2 eq) and Et3N (1.5 eq). The resulting mixture is heated at 50° C. for 30 minutes. After cooling to room temperature, NaBH3CN (3 eq) is added in portions. Purification by preparative LCMS results in 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid; 1H NMR (400 MHz, CD3OD) δ 1.24 (t, 3H), 1.30-1.60 (m, 5H), 1.74-1.92 (m, 5H), 2.28 (s, 3H), 2.79 (q, 2H), 2.92 (m, 1H), 3.68 (m, 1H), 4.32 (m, 4H), 4.51 (s, 2H) 5.22 (s, 2H), 7.38 (d, 1H), 7.50-7.68 (m, 5H). MS: (ES+): 517.3 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。